molecular formula C16H21ClN2 B8819186 UNII-28C9D29H77 CAS No. 1581285-26-8

UNII-28C9D29H77

Cat. No.: B8819186
CAS No.: 1581285-26-8
M. Wt: 276.80 g/mol
InChI Key: WMAPWKBQDAAHCD-UHFFFAOYSA-N
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Description

. This compound is a hydrochloride salt of an aromatic amine, which is characterized by the presence of a phenylethylamine moiety attached to an aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with phenylethylamine, followed by reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above, but with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, the amine from reduction, and various substituted aromatic compounds from electrophilic substitution reactions.

Scientific Research Applications

4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act as an analog of neurotransmitters, potentially interacting with receptors and pathways involved in neurotransmission. This interaction can modulate the activity of these pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-((2-phenylethyl)amino)ethyl)aniline
  • **Phenylethylamine
  • **Aniline derivatives

Uniqueness

4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride is unique due to its specific structure, which combines the properties of phenylethylamine and aniline derivatives. This unique structure allows it to interact with biological systems in ways that are distinct from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1581285-26-8

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

4-[2-(2-phenylethylamino)ethyl]aniline;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c17-16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14;/h1-9,18H,10-13,17H2;1H

InChI Key

WMAPWKBQDAAHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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